Home > Products > Screening Compounds P34558 > Ziprasidone mesylate
Ziprasidone mesylate - 185021-64-1

Ziprasidone mesylate

Catalog Number: EVT-1554447
CAS Number: 185021-64-1
Molecular Formula: C22H31ClN4O7S2
Molecular Weight: 563.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ziprasidone mesylate trihydrate is the methanesulfonate trihydrate salt of ziprasidone. It is a hydrate and a methanesulfonate salt. It contains a ziprasidone.
Ziprasidone Mesylate is the mesylate salt form of ziprasidone, a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. Ziprasidone mesylate functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. Ziprasidone mesylate also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which ziprasidone mesylate exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.
See also: Ziprasidone (has active moiety).
Synthesis Analysis

The synthesis of ziprasidone mesylate involves several methods aimed at producing the compound in a pure and stable form. One notable method includes the reaction of ziprasidone with methane sulfonic acid in the presence of solvents like isopropanol and water. The process typically follows these steps:

  1. Preparation of Reaction Mixture: Ziprasidone is suspended in a mixture of alcohol and water.
  2. Addition of Acid: Methane sulfonic acid is added to the mixture at controlled temperatures (usually between 55-80°C).
  3. Isolation: The resulting ziprasidone mesylate trihydrate is isolated through filtration and solvent removal techniques, such as cooling or evaporation .

The yield from these reactions can vary, but high purity levels (over 99%) have been reported through High-Performance Liquid Chromatography analysis .

Molecular Structure Analysis

Ziprasidone mesylate has a complex molecular structure characterized by the following details:

  • Molecular Formula: C21H21ClN4O3S
  • Molecular Weight: Approximately 426.93 g/mol
  • Structural Features: The molecule contains an indole structure with a chlorinated side chain and a mesylate group that enhances its solubility.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or Nuclear Magnetic Resonance spectroscopy to confirm its purity and structural integrity .

Chemical Reactions Analysis

Ziprasidone mesylate can participate in various chemical reactions typical for pharmaceutical compounds, including:

  • Salt Formation: The formation of mesylate salts improves solubility and bioavailability.
  • Degradation Studies: Understanding how ziprasidone mesylate degrades under different conditions (e.g., heat, light) is crucial for stability analysis.
  • Recrystallization: This process helps purify the compound by dissolving it in a solvent at high temperatures and then allowing it to crystallize upon cooling .
Mechanism of Action

The mechanism of action of ziprasidone mesylate primarily involves its interaction with neurotransmitter receptors in the brain:

  1. Dopamine Receptor Antagonism: Ziprasidone blocks dopamine D2 receptors, which helps alleviate symptoms of psychosis.
  2. Serotonin Receptor Activity: It also acts on serotonin receptors (5-HT2A and 5-HT1A), contributing to its mood-stabilizing effects.
  3. Multi-Receptor Interaction: The compound's efficacy is attributed to its ability to modulate multiple neurotransmitter systems, making it effective for both schizophrenia and bipolar disorder .
Physical and Chemical Properties Analysis

Ziprasidone mesylate exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the mesylate group, enhancing its bioavailability.
  • Melting Point: The melting range is reported to be between 220°C to 226°C, indicating thermal stability under standard conditions .
  • Stability: Stability studies reveal that ziprasidone mesylate maintains integrity under various environmental conditions, which is critical for pharmaceutical formulations.
Applications

Ziprasidone mesylate is primarily used in clinical settings for:

  • Treatment of Schizophrenia: It effectively reduces psychotic symptoms such as hallucinations and delusions.
  • Management of Bipolar Disorder: It stabilizes mood swings and reduces episodes of mania.
  • Research Applications: Studies involving ziprasidone mesylate focus on its pharmacokinetics, formulation development, and potential new therapeutic uses .
Introduction to Ziprasidone Mesylate

Historical Development and Pharmacological Classification

The development pathway of ziprasidone mesylate originates from Pfizer's neuropharmacological research during the late 1980s, focusing on benzisothiazolylpiperazine derivatives with optimized receptor affinity profiles. The compound emerged from systematic structure-activity relationship studies targeting improved dopamine-serotonin receptor modulation while minimizing muscarinic and histaminic off-target effects [1] [10]. Following extensive preclinical evaluation demonstrating potent 5-HT2A/D2 receptor antagonism with additional serotonin and norepinephrine reuptake inhibition, ziprasidone mesylate received FDA approval in 2001 as the first intramuscular formulation of this atypical antipsychotic class [3] [7].

Pharmacologically, ziprasidone mesylate maintains the atypical antipsychotic classification of its parent molecule, characterized by:

  • Multireceptor engagement: High-affinity antagonism at dopaminergic (D2, D3, D4) and serotonergic receptors (5-HT2A, 5-HT2C, 5-HT1A, 5-HT1D, 5-HT7) with moderate α1-adrenergic blockade [1] [3]
  • Unique transporter activity: Demonstrable inhibition of serotonin (SERT) and norepinephrine (NET) transporters at therapeutic concentrations, distinguishing it from typical antipsychotics [3] [7]
  • Receptor binding profile: Comparative in vitro studies show D2 affinity equal to risperidone and approximately 5-fold lower than haloperidol, combined with significantly greater 5-HT2A/D2 binding ratio than conventional antipsychotics [7]

Table 1: Pharmacodynamic Profile of Ziprasidone Mesylate

Receptor/TransporterBinding Affinity (Ki, nM)Pharmacological Action
Dopamine D24.2-4.8Antagonism
Serotonin 5-HT2A0.08-1.4Antagonism
Serotonin 5-HT1A2.5-76Partial agonism
Serotonin Transporter (SERT)112Inhibition
Norepinephrine Transporter (NET)44Inhibition
Histamine H115-130Antagonism
α1-Adrenergic9.0-18Antagonism

Structural and Chemical Distinctions from Ziprasidone Hydrochloride

The fundamental chemical distinction between ziprasidone mesylate and ziprasidone hydrochloride resides in the counterion employed to form the pharmaceutically active salt. Ziprasidone free base (5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one) is a weak base with limited aqueous solubility, necessitating salt formation for practical clinical utility [3] [10].

Structural characteristics:

  • Ziprasidone hydrochloride: Comprises the ziprasidone cation paired with a chloride anion, typically formulated as a monohydrate (C21H21ClN4OS•HCl•H2O; MW 467.41 g/mol) for oral solid dosage forms [9] [10]
  • Ziprasidone mesylate: Features the ziprasidone cation with methanesulfonate anion (CH3SO3-), manufactured as a trihydrate (C21H21ClN4OS•CH3SO3H•3H2O; MW 563.09 g/mol) specifically for injectable formulations [4] [7]

Physicochemical advantages of mesylate salt:

  • Enhanced aqueous solubility: The mesylate form achieves approximately 20 mg/mL in reconstituted solution compared to <1 mg/mL for hydrochloride, enabling clinically effective intramuscular dosing volumes [7]
  • Lyophilization compatibility: Mesylate salt demonstrates superior stability profiles for lyophilized powder formulations, with reconstitution requiring only 1.2 mL sterile water to yield 20 mg/mL solution [7]
  • Bioavailability differential: While oral hydrochloride formulation exhibits approximately 60% bioavailability under fed conditions, the intramuscular mesylate form delivers near 100% bioavailability with peak plasma concentrations within 30-60 minutes post-administration [3] [7]

Table 2: Comparative Properties of Ziprasidone Salt Forms

PropertyZiprasidone HydrochlorideZiprasidone Mesylate
Chemical FormulaC21H21ClN4OS•HCl•H2OC21H21ClN4OS•CH3SO3H•3H2O
Molecular Weight467.41 g/mol563.09 g/mol
AppearanceWhite to slightly pink powderWhite lyophilized powder
Solubility (Water)<1 mg/mL20 mg/mL (reconstituted)
Primary IndicationChronic oral maintenanceAcute agitation management
Bioavailability60% (oral, with food)~100% (intramuscular)

Regulatory Approvals and Global Market Presence

Ziprasidone mesylate's regulatory pathway reflects its specialized indication for rapid control of acute agitation in schizophrenia. The FDA approved the intramuscular formulation in 2001 following clinical trials demonstrating rapid symptom reduction within 30-120 minutes post-injection [1] [7]. Subsequent approvals include:

  • European Medicines Agency (2002): Granted authorization under the International Nonproprietary Name (INN) with specific warnings regarding QT interval monitoring
  • Therapeutic Goods Administration (Australia): Classified as Schedule 4 prescription-only medication with post-marketing surveillance requirements [3]
  • Health Canada (2003): Approved with boxed warnings regarding cerebrovascular events in dementia-related psychosis

Market evolution and genericization:Following patent expirations beginning in 2012, the ziprasidone mesylate market has undergone significant transformation:

  • First generic approval: The FDA authorized generic versions in 2012, with subsequent market entry by Gland Pharma (2019) and Dr. Reddy's Laboratories (2020) offering 20 mg/mL injections [4]
  • Market contraction and redistribution: Branded product (Geodon for Injection) sales declined from peak annual revenues exceeding $1 billion to $21.8 million (MAT January 2020), with generic alternatives capturing >80% market share by 2025 [4] [5]
  • Global expansion: While North America remains the dominant market (55% revenue share), regulatory approvals in emerging economies including BRICS nations have driven 7.8% CAGR in Asia-Pacific regions (2020-2025) [5] [8]

Table 3: Global Market Position and Key Players in Ziprasidone Mesylate

Market SegmentBranded ProductsGeneric ManufacturersMarket Share (2025)
United StatesGeodon® (Pfizer)Dr. Reddy's, Gland Pharma, MSN, Viatris, Aurobindo78% generic
European UnionZeldox® (Pfizer)Sandoz, Apotex, Lupin65% generic
Asia-PacificNot availableJiangsu Nhwa Pharmaceutical, Chongqing Shenghuaxi, Zydus92% generic
Latin AmericaGeodon® (Pfizer)Not significant34% generic

Projected market trajectory:Analytical forecasts (2025-2032) indicate sustained growth at 5.0% CAGR, with the global ziprasidone market projected to reach $1.8 billion by 2033 [5] [6]. Key growth drivers include:

  • Healthcare infrastructure development: Increased psychiatric emergency service availability in developing economies
  • Therapeutic advantage recognition: Preference over haloperidol due to reduced extrapyramidal symptom risk in acute agitation management
  • Strategic market expansion: Emerging applications in ICU delirium and off-label bipolar disorder management despite regulatory restrictions [1] [5]
  • Product innovation: Development of combined hydrochloride-mesylate therapy kits facilitating transition from acute to maintenance therapy

The manufacturing landscape features competitive dynamics between established pharmaceutical entities (Pfizer, Viatris) and specialized generics producers (Gland Pharma, Dr. Reddy's), with API sourcing concentrated among 56 bulk substance manufacturers globally [2] [5]. Regulatory compliance remains challenging due to complex synthesis requirements (U.S. Patent 6,110,918) and stringent control of genotoxic impurities [10].

Table 4: Patent and Regulatory Status of Ziprasidone Mesylate Formulations

Patent/Exclusivity AspectStatusCommercial Impact
Compound Patent (US 4,831,031)Expired 2009Enabled generic market entry
Formulation Patent (US 6,245,765)Expired 2019Allowed extended brand protection
Pediatic ExclusivityNot grantedLimited market expansion
Orphan Drug DesignationNot applicableNo exclusivity benefits
ANDA Approvals7 authorized applicantsHigh generic competition
Biowaiver StatusNot eligibleBioequivalence demonstration required

Properties

CAS Number

185021-64-1

Product Name

Ziprasidone mesylate

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate

Molecular Formula

C22H31ClN4O7S2

Molecular Weight

563.1 g/mol

InChI

InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2

InChI Key

WLQZEFFFIUHSJB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.